molecular formula C16H23N7O B6417782 N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1040639-77-7

N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B6417782
CAS No.: 1040639-77-7
M. Wt: 329.40 g/mol
InChI Key: RWEHHTOXSZVZBK-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core substituted with a [1,2,4]triazolo[4,3-b]pyridazine moiety and a cyclohexyl carboxamide group. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is notable for its fused bicyclic structure, which confers rigidity and enhances binding affinity to biological targets such as kinases and bromodomains . The cyclohexyl group may influence lipophilicity and metabolic stability, while the piperazine linker contributes to solubility and conformational flexibility .

Properties

IUPAC Name

N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c24-16(18-13-4-2-1-3-5-13)22-10-8-21(9-11-22)15-7-6-14-19-17-12-23(14)20-15/h6-7,12-13H,1-5,8-11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEHHTOXSZVZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1a. Formation of the Triazolopyridazine Core

The triazolopyridazine moiety is typically synthesized via cyclocondensation reactions. A prevalent method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which accelerates ring closure while minimizing side products. Alternative approaches employ hydrazine hydrate and α,β-unsaturated carbonyl compounds, where the choice of solvent (e.g., ethanol vs. DMF) significantly impacts reaction kinetics.

Recent advancements highlight the use of transition-metal catalysis for constructing bicyclic systems. For instance, palladium-catalyzed cross-coupling between halogenated pyridazines and triazole precursors enables precise control over substitution patterns. This method achieves yields exceeding 70% when using XPhos as a ligand and potassium carbonate as a base in toluene at 110°C.

1b. Piperazine Ring Functionalization

Introducing the piperazine component often involves nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. SNAr reactions between halogenated triazolopyridazines and piperazine derivatives are favored for their scalability, though they require electron-deficient aromatic systems to proceed efficiently. For example, reacting 6-chloro-triazolo[4,3-b]pyridazine with piperazine in DMSO at 80°C achieves 65–75% conversion within 12 hours.

Buchwald-Hartwig amination offers superior regioselectivity for sterically hindered substrates. A patented protocol utilizes Pd(OAc)₂ with Xantphos as a ligand system, enabling coupling at room temperature with yields up to 85%.

1c. Carboxamide Group Introduction

The final step involves introducing the N-cyclohexyl carboxamide group via acylation or carbodiimide-mediated coupling. Cyclohexyl isocyanate is commonly reacted with the secondary amine of the piperazine ring in dichloromethane, catalyzed by triethylamine. Alternatively, HATU or EDCI facilitates coupling between cyclohexylamine and a pre-activated carboxylic acid intermediate, though this route requires stringent moisture control.

Stepwise Synthesis Protocols

A representative large-scale synthesis comprises the following stages:

  • Triazolopyridazine Core Synthesis

    • Combine 2-chloropyridazine-3-carbonitrile (1.0 eq) with benzohydrazide (1.2 eq) in ethanol.

    • Heat under reflux for 8 hours to form 6-chloro-triazolo[4,3-b]pyridazine (72% yield).

  • Piperazine Coupling

    • React 6-chloro intermediate with piperazine (3.0 eq) in DMSO at 85°C for 24 hours (68% yield).

  • Carboxamide Formation

    • Treat 4-(triazolopyridazin-6-yl)piperazine with cyclohexyl isocyanate (1.5 eq) in DCM, catalyzed by triethylamine (90% yield).

Optimization of Reaction Conditions

ParameterTraditional MethodOptimized ProtocolImpact on Yield
Solvent EthanolDMSO+15%
Catalyst NonePd(OAc)₂/Xantphos+25%
Temperature 100°CMicrowave (150W)+20%
Reaction Time 24 hours6 hours-

Microwave-assisted synthesis reduces reaction times by 75% while improving purity profiles. Catalytic systems employing Pd(OAc)₂ with bulky phosphine ligands suppress homocoupling byproducts, crucial for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Route A (Sequential Functionalization):

  • Triazolopyridazine → 2. Piperazine coupling → 3. Carboxamide formation

  • Advantages: Modular, allows intermediate purification.

  • Disadvantages: Cumulative yield loss (≈50% overall).

Route B (Convergent Synthesis):

  • Pre-form piperazine-carboxamide → 2. Couple to triazolopyridazine

  • Advantages: Higher final yield (68–72%).

  • Disadvantages: Requires advanced intermediates.

Challenges and Troubleshooting

  • Regioselectivity in Cyclization: Competing 1,2,3-triazole formation is mitigated using electron-withdrawing groups on the pyridazine ring.

  • Piperazine Degradation: Overheating during SNAr causes ring-opening; maintaining temperatures below 90°C preserves integrity.

  • Carboxamide Racemization: Chiral cyclohexyl groups require low-temperature (-20°C) acylation to prevent epimerization .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of triazolopyridazines, which are characterized by their fused triazole and pyridazine rings. The synthesis of N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide typically involves multi-step organic reactions that include cyclization and functional group modifications.

Key Steps in Synthesis:

  • Formation of the triazole ring via cycloaddition reactions.
  • Introduction of the cyclohexyl group through alkylation methods.
  • Finalization through amide bond formation with piperazine derivatives.

Biological Activities

Research has indicated that compounds containing the triazolopyridazine structure exhibit a range of biological activities:

Anticancer Properties

Triazolopyridazines have been studied for their ability to inhibit tyrosine kinases, particularly c-Met, which is implicated in various cancers. Inhibitors of c-Met can potentially reduce tumor growth and metastasis. Clinical studies have shown that such compounds may enhance the efficacy of existing cancer therapies by targeting aberrant signaling pathways associated with tumor progression .

Neurological Applications

Some studies suggest that triazolopyridazines could be beneficial in treating neurological disorders due to their modulatory effects on neurotransmitter systems. They have been investigated as potential treatments for conditions like Huntington's disease and other neurodegenerative diseases .

Anti-inflammatory Effects

Research indicates that these compounds may possess anti-inflammatory properties by modulating immune responses. This suggests their potential use in treating inflammatory diseases or conditions where inflammation plays a critical role .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of c-Met in various cancer cell lines, leading to reduced proliferation rates .
Study 2Neurological EffectsShowed promise in modulating GABA receptors, suggesting potential use in treating epilepsy .
Study 3Anti-inflammatory PropertiesIllustrated reduction in pro-inflammatory cytokines in animal models of arthritis .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as a c-Met inhibitor, it binds to the ATP-binding site of the c-Met protein kinase, inhibiting its activity and thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 1058447-40-7)

This analogue replaces the cyclohexyl group with a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances electron-withdrawing properties and may improve target selectivity.

Feature Target Compound CAS 1058447-40-7
Carboxamide Substituent Cyclohexyl 3-(Trifluoromethyl)phenyl
Molecular Weight Not reported 391.4 g/mol
Key Functional Groups Piperazine, triazolo-pyridazine, cyclohexyl Piperazine, triazolo-pyridazine, CF3-phenyl

N-Phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide

This compound substitutes piperazine with piperidine and replaces the cyclohexyl group with phenyl. The phenyl group may increase π-π stacking but reduce solubility compared to cyclohexyl .

Triazolo[4,3-b]pyridazine Derivatives with Varied Substituents

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Dihydrochloride (CAS 1306605-44-6)

This derivative lacks the carboxamide group but includes a methyl substituent on the triazolo-pyridazine ring. The methyl group may enhance hydrophobic interactions in target binding, while the dihydrochloride salt improves aqueous solubility .

BRD4 Bromodomain Inhibitors (e.g., Compounds 6–12 in and )

These derivatives feature indole or fluorophenyl groups linked to the triazolo-pyridazine core. For example:

  • Compound 6 : N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • Compound 24 : 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid

These compounds demonstrate that substituents on the triazolo-pyridazine ring (e.g., trifluoromethyl, isopropyl) modulate potency and selectivity for bromodomains. The target compound’s cyclohexyl carboxamide may similarly optimize interactions with hydrophobic pockets .

Pyridine and Pyrazole Analogues

[1,2,4]Triazolo[4,3-b]pyridazin-6-yl]pyridines ()

These analogues replace piperazine with pyridine, altering electronic properties and hydrogen-bonding capacity. Pyridine’s aromaticity may enhance stacking interactions but reduce flexibility compared to piperazine .

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) share a fused heterocyclic core but lack the triazolo-pyridazine moiety.

Key Structural and Functional Insights

Substituent Effects :

  • Cyclohexyl vs. Aromatic Groups : Cyclohexyl improves metabolic stability over phenyl/trifluoromethylphenyl but may reduce target affinity in polar binding sites .
  • Triazolo-pyridazine Modifications : Methyl or trifluoromethyl groups enhance hydrophobic interactions, while carboxylic acid derivatives (e.g., Compound 24) introduce ionizable groups for solubility .

Linker Flexibility :

  • Piperazine provides conformational flexibility, whereas pyridine or piperidine introduces rigidity, impacting binding kinetics .

Biological Activity :

  • Triazolo-pyridazine derivatives show promise as kinase inhibitors (), bromodomain inhibitors (), and PEF(S) binders (). The target compound’s carboxamide group may position it for allosteric modulation .

Biological Activity

N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H22_{22}N6_{6}O
  • Molecular Weight : 306.39 g/mol

This compound features a piperazine core linked to a triazolo-pyridazine moiety, which is significant for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Case Study : A derivative of the triazolo-pyridazine scaffold was tested against human cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer). The compound demonstrated an IC50_{50} value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells, indicating significant cytotoxicity .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio .

Anti-inflammatory Activity

In addition to its anticancer effects, there is evidence suggesting that the compound may possess anti-inflammatory properties. For example:

  • Inflammation Model : In vivo studies demonstrated that related compounds could inhibit the production of pro-inflammatory cytokines in models of induced inflammation .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the piperazine or triazole moieties have been shown to significantly affect potency and selectivity against various biological targets.

Structural ModificationEffect on Activity
Substitution on piperazine ringEnhanced anticancer activity
Variation in triazole positionAltered enzyme inhibition profile

Q & A

Basic: What are the optimal synthetic routes for N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide, and what challenges exist in achieving high yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the triazolopyridazine core (e.g., cyclization of hydrazinylpyridazine derivatives with malonates or orthoesters) . Key steps include:

  • Core formation : Cyclization under controlled pH and temperature (e.g., using triethyl orthoacetate or diethyl ethoxymethylenemalonate) .
  • Piperazine coupling : Amide bond formation between the triazolopyridazine intermediate and cyclohexyl-piperazine derivatives, often requiring coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification : Chromatography (HPLC or column) or recrystallization to isolate the final product .
    Challenges : Low yields due to steric hindrance from the cyclohexyl group and competing side reactions. Optimizing solvent polarity (e.g., dichloromethane vs. ethanol) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) can mitigate these issues .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Focus on aromatic protons in the triazolopyridazine core (δ 8.5–9.5 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm). Integration ratios confirm substituent stoichiometry .
    • ¹³C NMR : Carboxamide carbonyl (δ ~165 ppm) and triazole/pyridazine carbons (δ 140–160 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to validate the piperazine linkage .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete coupling reactions .

Advanced: How do structural modifications to the triazolo[4,3-b]pyridazine core influence the compound's biological activity, particularly in kinase inhibition?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., trifluoromethyl at position 3) enhance kinase binding affinity by stabilizing hydrophobic interactions .
    • Bulkier groups (e.g., cyclohexyl) may reduce solubility but improve target selectivity .
  • Case Study : Replacing benzamidine with the triazolopyridazine core in thrombin inhibitors abolished activity (Ki > 300 μM), highlighting the importance of charge complementarity in enzyme binding .
    Experimental Design :
    • Synthesize analogs with varying substituents (e.g., -F, -Cl, -CF₃).
    • Test in kinase inhibition assays (e.g., p38 MAPK or TAK1) and correlate activity with computational docking models .

Advanced: What strategies can resolve contradictions in biological activity data when comparing this compound to benzamidine-containing analogs?

Methodological Answer:

  • Mechanistic Analysis :
    • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding kinetics and thermodynamics between the triazolopyridazine core and benzamidine .
    • Example : Loss of thrombin inhibition in triazolopyridazine derivatives (Ki > 300 μM vs. nM for benzamidine) suggests the absence of critical cationic interactions .
  • Structural Biology :
    • Co-crystallize the compound with target kinases to identify steric clashes or altered binding poses compared to benzamidine analogs .

Advanced: What in vitro and in vivo models are appropriate for evaluating the compound's mechanism of action against cancer targets?

Methodological Answer:

  • In Vitro Models :
    • Antiproliferative assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
    • Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects .
  • In Vivo Models :
    • Xenograft studies : Administer the compound (e.g., 10–50 mg/kg, oral or IP) in immunodeficient mice with patient-derived tumors. Monitor tumor volume and biomarker expression (e.g., phospho-ERK) .
    • PK/PD studies : Measure plasma half-life, bioavailability, and metabolite formation using LC-MS/MS .

Advanced: How can computational methods like molecular docking predict target interactions, and what validation experiments are necessary?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve kinase structures (e.g., PDB: 4UB) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard .
    • Ligand Docking : Use AutoDock Vina or Glide to predict binding poses. Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu109 in p38 MAPK) .
  • Validation :
    • Mutagenesis : Introduce point mutations (e.g., Glu109Ala) and test inhibition potency. A >10-fold loss in activity confirms predicted interactions .
    • SAR Correlation : Compare docking scores with experimental IC₅₀ values across analogs to refine scoring functions .

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